molecular formula C12H15ClO B8696042 7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran CAS No. 157189-05-4

7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran

Cat. No.: B8696042
CAS No.: 157189-05-4
M. Wt: 210.70 g/mol
InChI Key: RUYCTZBIGHPSOX-UHFFFAOYSA-N
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Description

7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed cyclization of aryl acetylenes, is also employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

157189-05-4

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

7-chloro-2,2,4,5-tetramethyl-3H-1-benzofuran

InChI

InChI=1S/C12H15ClO/c1-7-5-10(13)11-9(8(7)2)6-12(3,4)14-11/h5H,6H2,1-4H3

InChI Key

RUYCTZBIGHPSOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1C)CC(O2)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 23.8 g of the methally 2-chloro-4,5-dimethylphenyl ether in 200 ml absolute dichloromethane at -70° C. was added 10 g of AlCl3 under a current of nitrogen gas. After stirring and warming to the room temperature over a period of 1 hour, the reaction mixture was added 200 ml of ice-water and the aqueous layer was extracted with dichloromethane. The organic extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford a crude product. Final purification was carried by silica-gel column chromatography to afford 20 g of 7-chloro-2,3-dihydro-2,2,4,5-tetramethylbenzofuran as yellow oil.
Name
2-chloro-4,5-dimethylphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

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